molecular formula C7H7BrN4S B12825871 8-Bromo-7-methyl-5-(methylthio)-[1,2,4]triazolo[4,3-c]pyrimidine

8-Bromo-7-methyl-5-(methylthio)-[1,2,4]triazolo[4,3-c]pyrimidine

Cat. No.: B12825871
M. Wt: 259.13 g/mol
InChI Key: JQQKOYRRGCZFIK-UHFFFAOYSA-N
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Description

8-Bromo-7-methyl-5-(methylthio)-[1,2,4]triazolo[4,3-c]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a bromine atom, a methyl group, and a methylthio group attached to a triazolopyrimidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-7-methyl-5-(methylthio)-[1,2,4]triazolo[4,3-c]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-amino-1,2,4-triazole with 2-bromo-3-methylthiopyrimidine in the presence of a suitable base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to promote cyclization, leading to the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-7-methyl-5-(methylthio)-[1,2,4]triazolo[4,3-c]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-Bromo-7-methyl-5-(methylthio)-[1,2,4]triazolo[4,3-c]pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a kinase inhibitor in cancer treatment.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Bromo-7-methyl-5-(methylthio)-[1,2,4]triazolo[4,3-c]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain kinases, which are enzymes involved in cell signaling pathways. By inhibiting these kinases, the compound can interfere with cell proliferation and induce apoptosis in cancer cells. The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 8-Bromo-5-(methylthio)-[1,2,4]triazolo[4,3-c]pyrimidine
  • 7-Methyl-5-(methylthio)-[1,2,4]triazolo[4,3-c]pyrimidine
  • 5-(Methylthio)-[1,2,4]triazolo[4,3-c]pyrimidine

Uniqueness

8-Bromo-7-methyl-5-(methylthio)-[1,2,4]triazolo[4,3-c]pyrimidine is unique due to the presence of both a bromine atom and a methylthio group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents .

Properties

Molecular Formula

C7H7BrN4S

Molecular Weight

259.13 g/mol

IUPAC Name

8-bromo-7-methyl-5-methylsulfanyl-[1,2,4]triazolo[4,3-c]pyrimidine

InChI

InChI=1S/C7H7BrN4S/c1-4-5(8)6-11-9-3-12(6)7(10-4)13-2/h3H,1-2H3

InChI Key

JQQKOYRRGCZFIK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NN=CN2C(=N1)SC)Br

Origin of Product

United States

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